3-Hexylpyridine

Description

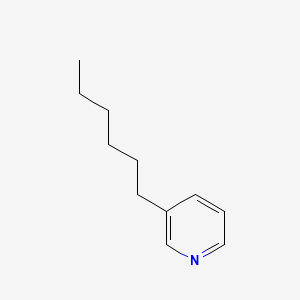

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hexylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h6,8-10H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEQIZSFZFUWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212449 | |

| Record name | 3-Hexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

241.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6311-92-8 | |

| Record name | 3-Hexylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6311-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hexylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hexylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD353QCV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 3-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of 3-Hexylpyridine. The information is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data are presented in a structured format for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties

This compound is a substituted pyridine derivative with a hexyl group at the 3-position. Its physical properties are crucial for its handling, application, and integration into various chemical and pharmaceutical processes.

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated)[3] |

| Boiling Point | 241 to 243 °C at 760 mmHg[3] |

| Flash Point | 110 °C (230 °F) TCC[3] |

| Vapor Pressure | 0.054 mmHg at 25 °C (estimated)[3] |

| Solubility | Soluble in alcohol. Estimated water solubility of 739.4 mg/L at 25 °C.[3][4] |

| Octanol/Water Partition Coefficient (logP) | 3.887 (estimated)[3] |

| Purity | Minimum 95%[1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for compound characterization. The following sections detail the standard methodologies for measuring the key physical constants of liquid compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[6]

Apparatus:

-

Heating block or oil bath

-

Small test tube (fusion tube)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound (a few mL)

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.[7]

-

Place a small amount (2-3 mL) of this compound into the test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[5][7]

-

Attach the test tube to a thermometer and place the assembly in a heating block or oil bath.

-

Heat the apparatus gradually. Initially, a stream of bubbles will emerge from the capillary as trapped air expands and is expelled.[6]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid's vapor is filling the capillary.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[5][6] This is the point where the external pressure equals the vapor pressure of the liquid. Record this temperature.

Caption: Workflow for Micro-Boiling Point Determination.

Density is the mass of a substance per unit of volume.[8] For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Sample of this compound

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder (or pycnometer).[8][9]

-

Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the volume precisely, reading from the bottom of the meniscus.[8][9]

-

Measure and record the combined mass of the graduated cylinder and the liquid sample.[8][9]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement multiple times and average the results to ensure precision.[9]

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[10] It is a characteristic physical property that is dependent on temperature and the wavelength of light used.[10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D line source, 589 nm)

-

Sample of this compound (a few drops)

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Connect the refractometer to a water bath set to a standard temperature, typically 20°C.[10]

-

Open the prism of the refractometer and clean it carefully with a suitable solvent and a soft lens tissue.

-

Apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and mirror to achieve optimal illumination of the crosshairs in the eyepiece.

-

Rotate the adjustment knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken.

Caption: Logical Flow for Refractive Index Measurement.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C11H17N) [pubchemlite.lcsb.uni.lu]

- 3. 3-hexyl pyridine [flavscents.com]

- 4. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Solubility and Stability of 3-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hexylpyridine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document furnishes qualitative solubility information, predicted trends based on structurally similar compounds, and detailed experimental protocols for the determination of its physicochemical properties. This guide is intended to support researchers, scientists, and drug development professionals in effectively handling and utilizing this compound in a laboratory setting.

Introduction to this compound

This compound is an organic compound belonging to the family of alkylpyridines. It consists of a pyridine ring substituted with a hexyl group at the 3-position. The presence of the basic nitrogen atom in the pyridine ring and the nonpolar hexyl chain gives the molecule amphiphilic characteristics, influencing its solubility and stability. Understanding these properties is crucial for its application in chemical synthesis, pharmaceutical development, and material science.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, including reaction chemistry, formulation, and purification. The molecular structure of this compound, with its polar pyridine head and a nonpolar hexyl tail, suggests a nuanced solubility profile.

Qualitative Solubility

Based on the general principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents. The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the alkyl chain favors interactions with nonpolar solvents.

A qualitative assessment of the expected solubility of this compound in common organic solvents is presented in Table 1. This assessment is inferred from the solubility of shorter-chain 3-alkylpyridines like 3-methylpyridine and 3-ethylpyridine, which are reported to be miscible with or soluble in solvents such as ethanol and ether, and slightly soluble in water.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The hexyl chain decreases water solubility compared to smaller alkylpyridines. Hydrogen bonding with the pyridine nitrogen is possible. |

| Methanol, Ethanol | Soluble | The alkyl chain has good compatibility with the alcohol's alkyl group, and the pyridine nitrogen can hydrogen bond with the hydroxyl group. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Good dipole-dipole interactions are expected between the solvent and the polar pyridine ring. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Nonpolar | Hexane, Toluene | Soluble | The hexyl group will have strong van der Waals interactions with nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can engage in dipole-dipole interactions and are effective at dissolving many organic compounds. |

Quantitative Solubility Data (Estimated)

For context, 3-methylpyridine is described as miscible in water, while 3-ethylpyridine is slightly soluble.[3][4] Therefore, it is reasonable to predict that this compound will have low but measurable solubility in water.

Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development where degradation products can be a safety concern. The stability can be influenced by factors such as temperature, light, oxygen, and pH.

Thermal Stability

Alkylpyridines are generally considered to be thermally stable. However, at elevated temperatures, decomposition can occur. Studies on N-alkylpyridinium salts suggest that the thermal stability is influenced by the nature of the anion and the length of the alkyl chain.[1] While not directly analogous to this compound, this suggests that the hexyl group may influence the decomposition temperature. It is advisable to store this compound in a cool place.

Photochemical Stability

Pyridine and its derivatives can be susceptible to photochemical degradation. Exposure to ultraviolet (UV) light can lead to the formation of various photoproducts. The specific photochemical stability of this compound has not been extensively reported. To prevent potential degradation, it is recommended to store the compound in amber vials or otherwise protected from light.

Chemical Stability and Degradation Pathways

The pyridine ring is generally stable to oxidation but can be degraded by strong oxidizing agents. The hexyl side chain can be susceptible to oxidation. Microbial degradation of pyridines often involves hydroxylation of the ring followed by ring cleavage. In a pharmaceutical context, potential degradation pathways could include oxidation of the pyridine ring or the alkyl chain, and N-oxidation.

Experimental Protocols

Detailed experimental protocols are provided below for researchers to determine the precise solubility and stability of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in a given solvent.

4.1.1. Shake-Flask Method for Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess is confirmed by the presence of a separate phase after equilibration.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved phase to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound under various stress conditions.

4.2.1. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid) may be a good starting point.[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the UV maximum of this compound (to be determined experimentally, likely around 260 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Method Development and Validation: Develop an HPLC method that separates this compound from potential degradation products. This can be achieved by analyzing samples from forced degradation studies (see below). The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Reflux a solution of this compound in HCl and NaOH solutions.

-

Oxidation: Treat a solution of this compound with hydrogen peroxide.

-

Thermal Degradation: Heat a solid sample and a solution of this compound.

-

Photodegradation: Expose a solution of this compound to UV light.

-

-

Stability Study:

-

Prepare solutions of this compound in the desired solvent system.

-

Store the solutions under the desired storage conditions (e.g., refrigerated, room temperature, accelerated conditions).

-

At specified time intervals, withdraw an aliquot, dilute if necessary, and analyze by the validated stability-indicating HPLC method.

-

Determine the concentration of this compound remaining and monitor for the appearance of any degradation products.

-

Safety and Handling

A full Safety Data Sheet (SDS) for this compound should be consulted before use. Based on the SDS for similar compounds like pyridine and 3-ethylpyridine, the following precautions are recommended[6][7][8][9]:

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Hazards: Likely to be flammable. May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides a robust framework for researchers and drug development professionals. The predicted solubility trends and detailed experimental protocols for solubility and stability determination offer a solid starting point for laboratory work. By following the outlined procedures, users can generate the necessary data to safely and effectively utilize this compound in their research and development endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethylpyridine | Properties, Uses, Safety, MSDS & Supplier Information – Expert Guide [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-hexylpyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details various synthetic strategies, including transition metal-catalyzed cross-coupling reactions and radical alkylations, offering detailed experimental protocols and quantitative data to facilitate laboratory synthesis.

Introduction

This compound is a substituted pyridine derivative characterized by a hexyl group at the 3-position of the pyridine ring. Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of an alkyl chain, such as a hexyl group, can significantly modify the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule, making this compound a key building block in drug discovery and development. 3-Alkylpyridines have been identified in marine sponges and exhibit a range of biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition.[2][3]

This guide explores the most common and effective methods for the synthesis of this compound, focusing on starting materials, reaction mechanisms, and experimental procedures.

Synthetic Strategies

Several synthetic methodologies can be employed for the preparation of this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The principal strategies include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Negishi Coupling

-

Suzuki-Miyaura Coupling

-

-

Grignard Reactions

-

Minisci-Type Radical Alkylation

These methods offer versatile approaches to forming the crucial C-C bond between the pyridine ring and the hexyl chain.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic approaches for this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Negishi Coupling | 3-Bromopyridine, Hexylzinc Bromide | Pd(PPh₃)₄ | THF | 65 | 12-24 | 70-85 |

| Suzuki-Miyaura Coupling | 3-Iodopyridine, Hexylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12-18 | 65-80 |

| Grignard Reaction | 3-Bromopyridine, Hexylmagnesium Bromide | None | THF | 0 to rt | 2-4 | 60-75 |

| Minisci-Type Reaction | Pyridine, Heptanoic Acid | AgNO₃, (NH₄)₂S₂O₈ | H₂O/DCM | 80 | 2-4 | 40-60 (as a mix of regioisomers) |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to this compound.

Negishi Coupling

This method involves the palladium-catalyzed coupling of a 3-halopyridine with an organozinc reagent.[4][5][6]

Reaction:

Materials:

-

3-Bromopyridine

-

Hexylzinc bromide (prepared in situ from 1-bromohexane and zinc dust)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of Hexylzinc Bromide: In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until the evolution of ethene ceases. To the activated zinc, add a solution of 1-bromohexane (1.1 eq) in anhydrous THF dropwise at room temperature. Stir the mixture for 2-3 hours to form the hexylzinc bromide reagent.

-

Coupling Reaction: In a separate flame-dried flask under argon, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF. Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq). To this mixture, add the freshly prepared solution of hexylzinc bromide via cannula at room temperature.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or GC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples a 3-halopyridine with a hexylboronic acid or its ester.[7][8][9]

Reaction:

Materials:

-

3-Iodopyridine

-

Hexylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-iodopyridine (1.0 eq), hexylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction and Work-up: Heat the mixture to 100 °C with vigorous stirring under an argon atmosphere for 12-18 hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature.

-

Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Grignard Reaction

This classic organometallic reaction involves the nucleophilic attack of a hexyl Grignard reagent on a 3-halopyridine, often catalyzed by a transition metal.[10]

Reaction:

Materials:

-

3-Bromopyridine

-

Hexylmagnesium bromide (prepared in situ from 1-bromohexane and magnesium turnings)

-

Iron(III) acetylacetonate [Fe(acac)₃] (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methyl-2-pyrrolidone (NMP) (co-solvent)

Procedure:

-

Preparation of Hexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromohexane (1.1 eq) in anhydrous THF dropwise from the addition funnel to maintain a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has reacted.

-

Coupling Reaction: In a separate flame-dried flask under argon, dissolve 3-bromopyridine (1.0 eq) and Fe(acac)₃ (0.05 eq) in a mixture of anhydrous THF and NMP (e.g., 1:1 v/v). Cool the solution to 0 °C.

-

Addition and Reaction: Add the freshly prepared hexylmagnesium bromide solution dropwise to the cooled solution of 3-bromopyridine. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with diethyl ether (3 x volumes). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain this compound.

Minisci-Type Radical Alkylation

This method involves the generation of a hexyl radical from a suitable precursor, which then adds to the protonated pyridine ring.[11][12][13][14]

Reaction:

Materials:

-

Pyridine

-

Heptanoic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate [(NH₄)₂S₂O₈]

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyridine (1.0 eq) in a mixture of water and dichloromethane (1:1 v/v). Add sulfuric acid to protonate the pyridine (adjusting to an acidic pH).

-

Radical Generation and Reaction: To the stirred biphasic mixture, add heptanoic acid (2.0 eq), silver nitrate (0.1 eq), and ammonium persulfate (2.0 eq). Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. The reaction generates hexyl radicals via oxidative decarboxylation of heptanoic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will be a mixture of regioisomers (2-, 3-, and 4-hexylpyridine). The isomers can be separated by careful column chromatography or preparative HPLC to isolate this compound.

Mandatory Visualizations

Synthetic Pathways Overview

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Negishi Coupling

Caption: Experimental workflow for the Negishi coupling synthesis.

Postulated Biological Signaling Pathway Modulation

Based on the known biological activities of 3-alkylpyridines, such as acetylcholinesterase inhibition and cytotoxicity, a potential mechanism of action involves the disruption of cholinergic signaling and induction of apoptosis.[2][15]

Caption: Postulated mechanism of this compound induced cytotoxicity.

Conclusion

The synthesis of this compound can be achieved through several reliable and versatile methods. Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki couplings, generally offer high yields and good functional group tolerance, making them suitable for the synthesis of complex molecules. Grignard reactions provide a more classical and cost-effective approach, while Minisci-type radical alkylations allow for the direct functionalization of the pyridine core, albeit with potential challenges in regioselectivity. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and the chemical nature of the starting materials. This guide provides the necessary foundational information for the successful synthesis and further investigation of this compound and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Alkylpyridinium - Wikipedia [en.wikipedia.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. | Semantic Scholar [semanticscholar.org]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 12. Minisci reaction - Wikipedia [en.wikipedia.org]

- 13. soc.chim.it [soc.chim.it]

- 14. scispace.com [scispace.com]

- 15. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocyclic Empire: A Technical Guide to the Discovery and History of Alkylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a cornerstone of modern medicinal chemistry and materials science, boasts a rich history of discovery and innovation. This in-depth technical guide delves into the seminal discoveries, pivotal synthetic methodologies, and the historical context that propelled alkylated pyridines from laboratory curiosities to indispensable building blocks in drug development and beyond.

The Genesis of Pyridine and its Alkylated Derivatives: A Chronological Overview

The story of alkylated pyridines begins with the isolation and synthesis of their parent heterocycle, pyridine. Early investigations into coal tar distillates in the mid-19th century led to the isolation of a basic, foul-smelling liquid, later identified as pyridine. However, it was the dawn of synthetic organic chemistry that truly unlocked the potential of this versatile ring system.

A pivotal moment came in 1876 when the Scottish chemist Sir William Ramsay achieved the first synthesis of pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron tube.[1][2][3] This groundbreaking work, while not a practical route for large-scale production, marked the first synthesis of a heteroaromatic compound and laid the theoretical groundwork for future advancements.[1]

The late 19th and early 20th centuries witnessed the development of two cornerstone reactions that enabled the systematic synthesis of a vast array of alkylated and functionalized pyridines: the Hantzsch Pyridine Synthesis and the Chichibabin Pyridine Synthesis. These methods, named after their discoverers, Arthur Hantzsch and Aleksei Chichibabin, respectively, remain fundamental to the synthesis of pyridines today.

| Year | Key Discovery/Development | Key Contributor(s) | Significance |

| 1876 | First synthesis of pyridine.[1][2] | Sir William Ramsay | First synthesis of a heteroaromatic compound.[1] |

| 1881 | Development of the Hantzsch Pyridine Synthesis.[4] | Arthur Rudolf Hantzsch | A versatile method for the synthesis of dihydropyridines and subsequently pyridines with various substituents.[4][5] |

| 1906-1924 | Development of the Chichibabin Pyridine Synthesis.[6][7] | Aleksei Chichibabin | An industrially significant method for producing simple alkylated pyridines from readily available starting materials.[7][8] |

Foundational Synthetic Methodologies

The ability to introduce alkyl groups onto the pyridine ring with control and efficiency was crucial for exploring their structure-activity relationships. The following sections detail the core principles and experimental protocols of the two most influential early synthetic methods.

The Hantzsch Pyridine Synthesis (1881)

In 1881, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become a mainstay for the synthesis of symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][9] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[4][10]

Key Features of the Hantzsch Synthesis:

-

Versatility: Allows for the introduction of a wide variety of substituents at the 2, 3, 4, 5, and 6 positions of the pyridine ring.

-

Two-Stage Process: The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to yield the aromatic pyridine.[4]

-

Symmetrical Products: The classical method typically yields symmetrically substituted pyridines.

The yield of the Hantzsch synthesis is highly dependent on the specific substrates and reaction conditions employed. Modern variations of the reaction, including microwave-assisted and catalyst-supported protocols, have significantly improved yields and reduced reaction times.[9]

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | Reflux in ethanol | 45 | [11] |

| Paraformaldehyde | Ethyl acetoacetate | Ammonium acetate | - | Reflux in ethanol | 79 | [11] |

| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | - | Ultrasonic irradiation, PTSA catalyst, aqueous micelles | >90 | [4] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | MgAl2-HT catalyst, acetonitrile, room temperature | 61 | [12] |

This protocol is adapted from a general procedure for the Hantzsch synthesis.[11]

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (1.16 g, 15 mmol)

-

Ethanol

-

Ice-cold water

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Heat the mixture to reflux and maintain for a specified time (e.g., 3 hours).

-

After cooling, add ice-cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from methanol to yield the desired diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

References

- 1. William Ramsay - Wikipedia [en.wikipedia.org]

- 2. infoplease.com [infoplease.com]

- 3. youtube.com [youtube.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

3-Hexylpyridine: A Technical Guide on its Role as a Hydrophobic Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexylpyridine is an organic compound belonging to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of a hexyl group at the 3-position of the pyridine ring imparts significant hydrophobic character to the molecule. This hydrophobicity, or lipophilicity, is a critical physicochemical property in the fields of medicinal chemistry and drug development, as it profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1][2][3]

This technical guide provides an in-depth overview of this compound, focusing on its properties as a hydrophobic molecule, its synthesis, and its relevance in scientific research and drug design.

Physicochemical Properties of this compound

The hydrophobic nature of this compound is quantitatively described by its physicochemical properties. The octanol-water partition coefficient (logP) is a key measure of lipophilicity, with higher values indicating greater hydrophobicity.[4][5]

| Property | Value | Source |

| Molecular Formula | C11H17N | [6] |

| Molecular Weight | 163.26 g/mol | [6][7] |

| Calculated logP (Octanol/Water) | 3.204 | [7] |

| Calculated Log10 of Water Solubility (mol/L) | -3.71 | [7] |

| Purity | Min. 95% | [6] |

The positive logP value of 3.204 indicates that this compound has a significantly greater affinity for a lipid-like environment (octanol) than for an aqueous environment.[4][7] This suggests that it is likely to readily cross biological membranes.

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general approach for the synthesis of 3-alkylpyridines can be described. One common method involves the nucleophilic addition of an organometallic reagent to an N-activated pyridine.[8]

A plausible synthetic route could involve the following conceptual steps:

-

Activation of the Pyridine Ring: The pyridine ring is activated to make it more susceptible to nucleophilic attack. This can be achieved by reacting pyridine with an activating agent, such as an acyl chloride, to form an N-acyl pyridinium salt.[8]

-

Nucleophilic Addition: A Grignard reagent containing the hexyl group (e.g., hexylmagnesium bromide) is then added. The hexyl group will preferentially add to the 2- or 4-position of the activated pyridine ring. To achieve 3-substitution, a pyridine derivative with appropriate directing groups might be necessary, or alternative synthetic strategies such as cross-coupling reactions could be employed.

-

Oxidation/Aromatization: The resulting dihydropyridine derivative is then oxidized to restore the aromaticity of the pyridine ring, yielding this compound.

It is important to note that the regioselectivity of the addition of the alkyl group is a critical aspect of the synthesis, and various catalytic systems and reaction conditions can be optimized to achieve the desired isomer.[8]

Role in Drug Development and Research

The hydrophobicity of a molecule is a double-edged sword in drug design. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes and reach its target, excessive hydrophobicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[9]

The hexyl substituent of this compound contributes significantly to its hydrophobic character. In drug design, incorporating such alkyl chains can be a strategy to:

-

Enhance Membrane Permeability: The hydrophobic nature of the hexyl group can facilitate the passage of the molecule through the lipid bilayers of cell membranes.

-

Improve Binding to Hydrophobic Pockets: Many biological targets, such as enzymes and receptors, have hydrophobic pockets in their binding sites. The hexyl group of a this compound-containing molecule can fit into these pockets, increasing the binding affinity and potency of the drug.[1][2]

-

Modulate ADME Properties: By modifying the length and branching of the alkyl chain, researchers can fine-tune the overall hydrophobicity of a molecule to optimize its pharmacokinetic profile.

While specific biological activities of this compound itself are not extensively documented in publicly available literature, related 3-alkylpyridine alkaloids isolated from marine sponges have shown a range of biological activities, including antibacterial and enzyme-inhibiting properties.[10] This suggests that the 3-alkylpyridine scaffold could be a valuable starting point for the development of new therapeutic agents.

Experimental Methodologies

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The Shake-Flask method is a classical and widely accepted technique for the experimental determination of the logP of a compound.[4]

Principle: A known amount of the solute (this compound) is dissolved in a mixture of two immiscible liquids (n-octanol and water). The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases. After the phases have separated, the concentration of the solute in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.[4]

Protocol:

-

Preparation of Pre-saturated Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing them to separate.

-

Preparation of the Test Solution: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A known volume of the this compound stock solution is added to a separatory funnel containing a known volume of water.

-

Equilibration: The separatory funnel is shaken for a predetermined amount of time to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log10 ([this compound]octanol / [this compound]water)

Visualizations

Caption: Experimental workflow for logP determination.

Caption: Role of this compound's structure in drug development.

Conclusion

This compound serves as a valuable model compound for understanding the role of hydrophobicity in molecular interactions and biological systems. Its well-defined structure, with a polar pyridine head and a nonpolar hexyl tail, makes it an interesting subject for studies in medicinal chemistry, materials science, and supramolecular chemistry. The principles of hydrophobicity illustrated by this compound are fundamental to the design of new drugs and functional materials. Further research into the biological activities of this compound and its derivatives could uncover new therapeutic opportunities.

References

- 1. Selected Thoughts on Hydrophobicity in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Pyridine, 3-hexyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrophobicity and central nervous system agents: on the principle of minimal hydrophobicity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Pyridine Ring: A Technical Guide to its Natural Occurrence and Significance

Authored for Researchers, Scientists, and Drug Development Professionals

The substituted pyridine scaffold is a cornerstone in the architecture of numerous naturally occurring bioactive compounds. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and biological activities of these vital heterocyclic compounds. Quantitative data on their prevalence, detailed experimental protocols for their isolation, and visualizations of their metabolic pathways are presented to serve as a comprehensive resource for the scientific community.

Natural Sources and Abundance of Substituted Pyridines

Substituted pyridines are biosynthesized by a diverse array of organisms, from terrestrial plants to marine invertebrates. These compounds, often classified as alkaloids, play crucial roles in the organism's defense and signaling mechanisms. The quantitative yields of several prominent substituted pyridines from their natural sources are summarized in Table 1.

| Substituted Pyridine | Natural Source | Yield/Concentration | References |

| Nicotine | Nicotiana tabacum (Tobacco) | 0.3% - 5% of dry leaf weight; up to 2.47% yield from solvent extraction.[1] | [1] |

| Anabasine | Nicotiana glauca (Tree Tobacco) | Up to 2.6% of dry weight; approximately 1 mg/g in dried leaves.[2][3] | [2][3] |

| Cerpegin | Ceropegia juncea | Up to 470 µg/g in dried callus culture.[4][5] | [4][5] |

| Cribrostatin 1 | Cribrochalina sp. (Marine Sponge) | 8.8 x 10⁻⁶% yield.[6] | [6] |

| Cribrostatin 2 | Cribrochalina sp. (Marine Sponge) | 3.1 x 10⁻⁶% yield.[6] | [6] |

| Niphatesines A-D | Niphates sp. (Marine Sponge) | Potent antineoplastic activity, yields not explicitly quantified in initial abstracts.[7][8] | [7][8] |

Biosynthesis of Substituted Pyridines

The biosynthesis of the pyridine ring in nature predominantly follows pathways originating from primary metabolites such as aspartate and lysine. Nicotinic acid, a derivative of aspartate, is a key precursor for the pyridine ring in many alkaloids, including the well-studied nicotine and anabasine.

Biosynthesis of Nicotine

The biosynthesis of nicotine is a classic example of a plant secondary metabolic pathway, primarily occurring in the roots of Nicotiana species. The pathway involves the convergence of two distinct biosynthetic routes that form the pyridine and pyrrolidine rings, which are then coupled.

The pyridine ring of nicotine is derived from nicotinic acid via the NAD pathway. Key enzymes in this part of the pathway include aspartate oxidase (AO), quinolinate synthase (QS), and quinolinate phosphoribosyltransferase (QPT).[9] The pyrrolidine ring originates from the amino acid ornithine, which is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[9] Putrescine is then methylated by putrescine N-methyltransferase (PMT) and subsequently oxidized by N-methylputrescine oxidase (MPO) to form the N-methyl-Δ¹-pyrrolinium cation.[9] The final step involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with nicotinic acid, a reaction that is still not fully elucidated but is known to involve enzymes like A622, a berberine bridge enzyme-like protein.[9][10][11]

Biosynthesis of Anabasine

The biosynthesis of anabasine shares the pyridine precursor, nicotinic acid, with nicotine. However, the piperidine ring of anabasine is derived from the amino acid lysine.[2] Lysine is converted to Δ¹-piperideine, which then condenses with nicotinic acid to form anabasine.[2] Studies involving labeled lysine have shown that the expression of lysine/ornithine decarboxylase can enhance the production of anabasine.[12]

Biological Activities and Mechanisms of Action

Naturally occurring substituted pyridines exhibit a wide spectrum of biological activities, making them attractive lead compounds in drug discovery.

-

Neuroactivity: Nicotine and anabasine are potent agonists of nicotinic acetylcholine receptors (nAChRs), leading to stimulant effects.[2] Anabasine, however, is generally more toxic than nicotine.[2][13]

-

Antineoplastic Activity: Several marine-derived pyridine alkaloids have demonstrated significant anticancer properties. Niphatesines A-D, isolated from the sponge Niphates sp., show potent antineoplastic activity.[7][8] Cribrostatins 1 and 2 from Cribrochalina sp. are active against P388 lymphocytic leukemia cells.[6]

-

Analgesic and Anti-inflammatory Effects: The pyridine alkaloid cerpegin, from Ceropegia juncea, has been shown to possess analgesic activity.

-

Antimicrobial Properties: Pyridoacridine alkaloids from marine sources have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[14]

The mechanism of action for many of these compounds involves interaction with key cellular targets. For example, the neuroactivity of nicotine and anabasine is due to their structural similarity to the neurotransmitter acetylcholine, allowing them to bind to and activate nAChRs. The anticancer effects of some marine alkaloids are attributed to their ability to interfere with DNA replication and induce apoptosis in cancer cells.[15]

Experimental Protocols

The isolation and characterization of substituted pyridines from natural sources are critical steps in their study. The following sections provide detailed methodologies for the extraction and analysis of these compounds.

Extraction of Nicotine from Nicotiana tabacum**

This protocol describes a standard acid-base liquid-liquid extraction method for isolating nicotine from tobacco leaves.[16][17]

Materials:

-

Dried and ground tobacco leaves

-

40% Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent like kerosene)

-

Concentrated sulfuric acid (H₂SO₄)

-

Beakers, magnetic stirrer, separation funnel, filtration apparatus

Procedure:

-

Weigh 5 g of dried and ground tobacco leaves and place them in a 250 ml beaker.

-

Add 150 ml of 40% NaOH solution to the beaker.

-

Stir the mixture thoroughly using a magnetic stirrer. The alkaline solution converts the nicotine salts present in the plant material into the free base form, which is more soluble in organic solvents.

-

Filter the mixture to separate the solid plant material from the alkaline aqueous solution containing nicotine.

-

Transfer the filtrate to a separation funnel.

-

Add 30 ml of diethyl ether to the separation funnel and shake vigorously to extract the nicotine into the organic phase. Allow the layers to separate.

-

Collect the ether layer. Repeat the extraction of the aqueous layer twice more with fresh portions of diethyl ether to maximize the yield.

-

Combine the ether extracts.

-

To purify the nicotine, add 30 ml of dilute sulfuric acid to the combined ether extracts in a clean separation funnel. This converts the nicotine free base back into a water-soluble salt (nicotine sulfate), which moves into the aqueous layer.

-

Separate and collect the aqueous layer containing nicotine sulfate.

-

The aqueous solution can then be made basic again and re-extracted with an organic solvent to obtain purified nicotine after solvent evaporation.

Phytochemical Analysis Workflow

A general workflow for the phytochemical analysis of plant material to identify and quantify substituted pyridines is outlined below.

This workflow begins with the preparation of the plant material, followed by extraction using appropriate solvents and techniques. The resulting crude extract is then subjected to purification methods to isolate the compounds of interest. Finally, the purified compounds are structurally elucidated and quantified using various analytical techniques, and their biological activity is assessed through bioassays.

Conclusion

The natural world is a rich repository of substituted pyridines with diverse and potent biological activities. This guide has provided a technical overview of their occurrence, biosynthesis, and methods for their study. The continued exploration of these natural products holds significant promise for the discovery of new therapeutic agents and a deeper understanding of chemical ecology. The provided data, protocols, and pathway visualizations serve as a foundational resource to aid researchers in this endeavor.

References

- 1. ijcrt.org [ijcrt.org]

- 2. grokipedia.com [grokipedia.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Multiple shoot regeneration and alkaloid cerpegin accumulation in callus culture of Ceropegia juncea Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Niphatesines A–D, new antineoplastic pyridine alkaloids from the okinawan marine sponge Niphates sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Nicotiana glauca (Tree Tobacco) Intoxication—Two Cases in One Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film - PMC [pmc.ncbi.nlm.nih.gov]

3-Hexylpyridine: A Comprehensive Health and Safety Guide for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the health and safety information currently available for 3-Hexylpyridine. It is intended for use by professionals in research and drug development who may handle this substance. The information herein is compiled from various sources, including safety data sheets for related compounds and toxicological databases. It is crucial to note that specific toxicological data for this compound is limited. Therefore, much of the information presented is based on the known properties of its parent compound, pyridine, and other alkylpyridines. All users should exercise caution and handle this chemical with the assumption that it possesses hazards similar to related compounds until specific data becomes available.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior and potential for exposure.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | Data not available | Likely a liquid, based on related compounds. |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | Expected to be flammable, similar to pyridine. |

| Water Solubility | Predicted to be low | Based on its hydrophobic alkyl chain. |

| logP (Octanol/Water Partition Coefficient) | Predicted to be high | Indicates potential for bioaccumulation. |

Toxicological Data

| Parameter | Species | Route | Value | Reference Compound(s) | Source |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 2500 mg/kg bw | Pyridine, alkyl derivs. | [2] |

| Acute Dermal Toxicity (LD₅₀) | Rabbit | Dermal | >2000 mg/kg bw | Pyridine, alkyl derivs. | [2] |

| Acute Inhalation Toxicity (LC₅₀) | Rat | Inhalation | >3000 mg/m³ (4-hour) | Lutidines, ethyl-pyridines, MEP | [2] |

| Skin Irritation/Corrosion | Rabbit | Dermal | Moderate irritant | Pyridine, alkyl derivs. | [2] |

| Eye Irritation/Corrosion | Rabbit | Ocular | Severe irritant | Pyridine | |

| Genotoxicity | In vitro | Ames test | Negative | Pyridine | [3] |

| Carcinogenicity | Data not available for this compound. Pyridine is not classifiable as to its carcinogenicity to humans (Group 3). | Pyridine | [4] | ||

| Reproductive/Developmental Toxicity | Data not available for this compound. |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; bw: body weight.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not established, based on the data for pyridine and other alkylpyridines, it should be handled as a substance with the following potential hazards:

-

Flammable Liquid: Pyridine is a highly flammable liquid.[5] this compound should be treated as flammable.

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[5]

Handling and Storage

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential when handling this compound.

4.2. Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Store separately from strong oxidizing agents, strong acids, and incompatible materials.

Emergency Procedures

5.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

5.2. Spill and Leak Procedures

A logical workflow for responding to a chemical spill is outlined below.

Experimental Protocols

As no specific toxicological studies for this compound are publicly available, this section outlines the general methodologies for key in vivo experiments based on OECD guidelines. These protocols would be suitable for assessing the acute toxicity of this compound.

6.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Test Substance Application: A dose of 0.5 mL of the liquid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing. An untreated area of skin serves as a control.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

6.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Animal Model: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The observation period can be extended to 21 days to evaluate the reversibility of effects.

-

Scoring: Ocular lesions are scored using a standardized system.

Signaling Pathways and Mechanism of Toxicity

The specific signaling pathways and mechanisms of toxicity for this compound have not been elucidated. Based on the known effects of pyridine, toxicity likely involves metabolic activation in the liver, potentially leading to cellular damage. The central nervous system is also a target for pyridine, with effects including headache, dizziness, and nausea.[7] Further research is required to determine the precise molecular interactions and signaling cascades involved in the toxicity of this compound.

The following diagram illustrates a hypothetical pathway for the investigation of the mechanism of toxicity, starting from exposure and leading to potential adverse outcomes.

Conclusion

This compound is a chemical for which specific health and safety data is largely unavailable. Based on the information for its parent compound, pyridine, and other alkylated pyridines, it should be handled as a flammable, harmful, and irritating substance. All laboratory personnel must use appropriate engineering controls and personal protective equipment to minimize exposure. In the event of an emergency, the procedures outlined in this guide should be followed promptly. Further toxicological studies are necessary to fully characterize the hazard profile of this compound and to establish specific occupational exposure limits.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. synerzine.com [synerzine.com]

- 7. nj.gov [nj.gov]

A Theoretical Exploration of Electron Density in 3-Hexylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electron density distribution of 3-hexylpyridine. Due to a lack of specific experimental and extensive computational studies on this compound, this document synthesizes findings from research on pyridine and its alkyl-substituted derivatives to project the electronic characteristics of the target molecule. This guide covers the foundational principles of how the hexyl substituent influences the electron density of the pyridine ring, details the computational methodologies for such analyses, and presents illustrative data based on analogous compounds. The content is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the molecule's reactivity, intermolecular interactions, and potential as a pharmacological scaffold.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring imparts a unique electronic character, making it a region of high electron density and a primary site for hydrogen bonding and coordination with metal ions. The substitution pattern on the pyridine ring plays a crucial role in modulating its electronic properties, thereby influencing its biological activity and material characteristics.

This compound, featuring a six-carbon alkyl chain at the 3-position, is of interest for its potential to enhance lipophilicity, a key factor in drug absorption and distribution. The hexyl group, being an electron-donating substituent, is expected to modulate the electron density of the pyridine ring through inductive effects. Understanding the nuances of this electronic modulation is critical for predicting the molecule's reactivity, metabolic stability, and interaction with biological targets.

This guide will delve into the theoretical studies that can elucidate the electron density of this compound, primarily through the lens of Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.

The Influence of the Hexyl Substituent on Pyridine's Electron Density

The pyridine ring is an aromatic system with six delocalized π-electrons.[1] The electronegative nitrogen atom, however, leads to an uneven distribution of electron density compared to benzene, resulting in a dipole moment.[1] This inherent electronic structure makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions, and susceptible to nucleophilic attack.[1]

The introduction of a hexyl group at the 3-position is anticipated to influence the electron density in the following ways:

-

Inductive Effect: The alkyl chain acts as a weak electron-donating group, pushing electron density into the pyridine ring. This effect is expected to slightly increase the overall electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted pyridine.

-

Site Selectivity: The donation of electron density will not be uniform. The 3-position, being the point of attachment, will be directly affected, and this influence will propagate through the π-system, subtly altering the charge distribution at other ring positions.

Computational Methodology for Electron Density Analysis

Density Functional Theory (DFT) is the most common and effective method for theoretical studies of the electronic properties of molecules like this compound. A typical computational workflow is outlined below.

Geometry Optimization

The first step in any computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization. A commonly used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Electron Density and Population Analysis

Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the electronic wavefunction. From this, various properties related to electron density can be calculated:

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or blue) indicate electron-rich areas and are potential sites for electrophilic attack. Conversely, regions of positive potential (often colored blue or green) are electron-poor and susceptible to nucleophilic attack.

-

Mulliken Population Analysis: This method partitions the total electron density among the individual atoms, providing an estimate of the partial atomic charges.[3] While known to be basis-set dependent, it offers a straightforward way to quantify the electron distribution.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.

-

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for electron acceptance.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[4]

Illustrative Quantitative Data

Table 1: Projected Mulliken Atomic Charges for this compound

| Atom | Projected Charge (a.u.) |

| N1 | -0.5 to -0.7 |

| C2 | 0.1 to 0.3 |

| C3 | -0.1 to -0.3 |

| C4 | 0.0 to 0.2 |

| C5 | -0.1 to 0.1 |

| C6 | 0.1 to 0.3 |

| C (hexyl) | Variable, generally slightly positive |

| H (ring) | 0.1 to 0.2 |

| H (hexyl) | 0.0 to 0.1 |

Note: These are estimated values. The actual charges will depend on the specific computational method and basis set used.

Table 2: Projected Frontier Molecular Orbital Energies for this compound

| Parameter | Projected Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

Note: The electron-donating hexyl group is expected to raise the HOMO energy and slightly alter the LUMO energy compared to unsubstituted pyridine, likely resulting in a slightly smaller HOMO-LUMO gap.

Visualizing Computational Workflows and Concepts

Graphviz diagrams can be used to visualize the logical flow of computational studies and the theoretical concepts discussed.

Caption: Computational workflow for theoretical analysis of this compound.

Caption: Influence of the hexyl substituent on the pyridine ring's electron density.

Conclusion